molecular formula C14H19N3O3S B2868361 N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428363-62-5

N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B2868361
CAS No.: 1428363-62-5
M. Wt: 309.38
InChI Key: XRIFGNLBWZYSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-Methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core with a 2-methoxyacetyl substituent at position 5 and a cyclobutanecarboxamide group at position 2. Crystallographic tools like SHELX have been pivotal in resolving such structures, enabling precise analysis of conformational and electronic properties .

Properties

IUPAC Name

N-[5-(2-methoxyacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-20-8-12(18)17-6-5-10-11(7-17)21-14(15-10)16-13(19)9-3-2-4-9/h9H,2-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIFGNLBWZYSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex molecular structure that includes a thiazolo-pyridine core and a cyclobutanecarboxamide moiety. Understanding its biological activity is crucial for exploring its potential uses in pharmacology.

  • Molecular Formula : C14H19N3O3S
  • Molecular Weight : 309.38 g/mol
  • CAS Number : 1428363-62-5
  • Purity : Typically ≥ 95%

The compound exhibits solubility characteristics that are essential for its bioavailability and pharmacokinetics.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific biological targets associated with its therapeutic potential. Experimental studies involving in vitro assays and possibly in vivo models are necessary to clarify its mechanism of action.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of thiazolo-pyridine compounds can have anti-inflammatory properties.
  • Analgesic Properties : Similar compounds have shown potential as analgesics by modulating pain pathways.
  • CNS Activity : Given its structural similarities to known psychoactive substances, it may influence central nervous system (CNS) functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential reduction in inflammatory markers
AnalgesicModulation of pain pathways
CNS EffectsPossible psychoactive properties

Toxicological Profile

The safety profile of this compound remains under investigation. However, related compounds such as methoxyacetylfentanyl have been associated with severe respiratory depression and other acute effects upon overdose . This highlights the importance of thorough toxicological assessments.

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound is compared to N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}acetamide (), a structural analog with the same core but divergent substituents. Key differences are summarized below:

Parameter Target Compound Compound from
Molecular Formula C₁₄H₁₇N₃O₃S (hypothetical) C₁₄H₁₃ClFN₃O₃S₂
Molecular Weight ~347.4 g/mol (estimated) 389.844 g/mol
Position 5 Substituent 2-Methoxyacetyl (CH₃OCH₂CO-) (3-Chloro-4-fluorophenyl)sulfonyl (Cl-F-C₆H₃-SO₂-)
Position 2 Substituent Cyclobutanecarboxamide (rigid four-membered ring) Acetamide (flexible -NHCOCH₃)
Key Functional Groups Methoxy ether, carboxamide, cyclobutane Sulfonyl, chloro, fluoro, acetamide

Physicochemical and Bioactivity Inferences

Solubility and Polarity
  • The target compound ’s methoxy group and carboxamide likely enhance aqueous solubility compared to the sulfonyl and halogenated groups in the compound. However, the cyclobutane’s hydrophobicity may offset this slightly.
Conformational and Binding Effects
  • Acetamide () : Flexibility may allow broader binding modes but reduce selectivity.
  • Sulfonyl vs. Methoxyacetyl : The sulfonyl group in ’s compound may engage in stronger hydrogen bonding or electrostatic interactions, favoring protease inhibition. The methoxyacetyl group in the target compound could mimic ATP’s ribose moiety, suggesting kinase inhibition.

Research Findings and Hypotheses

  • Structural Analysis : SHELX-based crystallography (e.g., bond angles, torsional strain) would reveal how the cyclobutane affects the core’s planarity versus the acetamide’s flexibility .
  • In contrast, the compound’s sulfonyl and halogens align with protease inhibitors like sotorasib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.